![molecular formula C20H17N7O3 B2375288 N-(4-acetamidophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 863018-65-9](/img/structure/B2375288.png)
N-(4-acetamidophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C20H17N7O3 and its molecular weight is 403.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Agents
Compounds with triazolo[4,5-d]pyrimidin and acetamide motifs have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. For instance, synthesized derivatives have been assessed against different cancer cell lines, indicating that certain compounds exhibit significant growth inhibitory activities. Similarly, antimicrobial activity studies have shown that some derivatives possess considerable effectiveness against bacterial and fungal strains, highlighting their potential in developing new therapeutic agents.
Anticancer Activity : New derivatives incorporating triazolo[4,5-d]pyrimidin structures have been synthesized and tested for their cytotoxic activities against cancer cell lines, revealing promising anticancer potentials (Fares et al., 2014). These compounds show the ability to induce apoptosis through mechanisms such as G1 cell-cycle arrest, offering insights into novel therapeutic approaches for cancer treatment.
Antimicrobial Activity : The antimicrobial activity of synthesized pyrimidine-triazole derivatives has been investigated, demonstrating effectiveness against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022). These findings suggest the potential use of these compounds in addressing microbial resistance and developing new antimicrobial agents.
Radioligand Imaging
Radiosynthesis of derivatives for imaging applications, particularly in positron emission tomography (PET), has been explored. Such compounds, after being labeled with fluorine-18, enable the in vivo imaging of specific proteins or receptors, contributing to the advancement of diagnostic methods in medical research.
- Radioligand Development : The development of selective radioligands based on pyrazolo[1,5-a]pyrimidineacetamides for PET imaging of the translocator protein (18 kDa) has been reported (Dollé et al., 2008). This highlights the role of such compounds in neuroimaging and the study of neurological diseases.
Insecticidal Applications
Research into heterocyclic compounds incorporating triazolo[4,5-d]pyrimidin and acetamide groups has also extended to the development of insecticidal agents. These studies focus on assessing the efficacy of synthesized compounds against agricultural pests, indicating their potential in pest management strategies.
- Insecticidal Efficacy : The synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm have been studied, showcasing the potential of these compounds in agricultural applications (Fadda et al., 2017).
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O3/c1-13(28)22-14-7-9-15(10-8-14)23-17(29)11-26-12-21-19-18(20(26)30)24-25-27(19)16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,22,28)(H,23,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZIKZLSDQWLBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
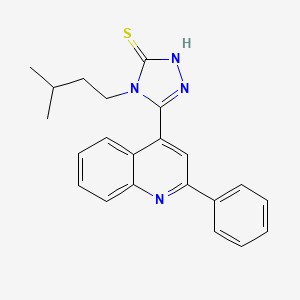
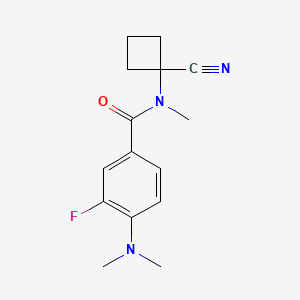
![ethyl 2-[(2Z)-2-[(5-nitrofuran-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2375207.png)
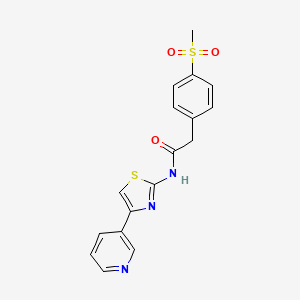
![2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)-butanamide](/img/structure/B2375209.png)
![5-chloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2375211.png)
![3-(2-Chlorophenyl)-5-{1-[(2-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2375212.png)
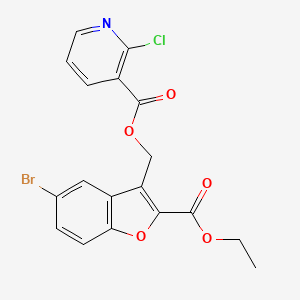
![3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione hydrochloride](/img/no-structure.png)
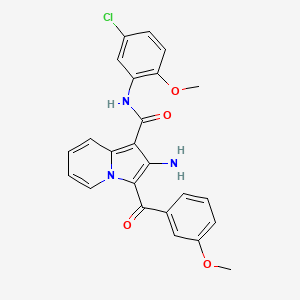
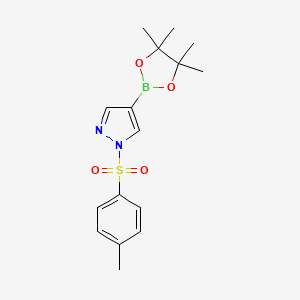
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2375223.png)

![1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2375225.png)
